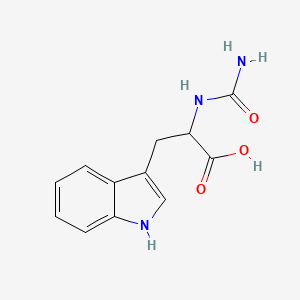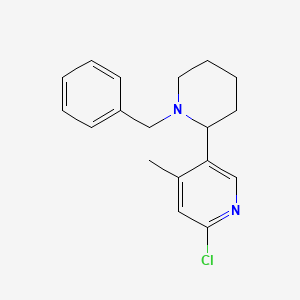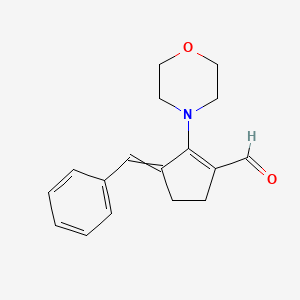![molecular formula C8H13ClN4O2 B11820435 rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)
rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid: ist eine synthetische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Sie zeichnet sich durch ihre einzigartige Struktur aus, die einen Hexahydro-Furo-Pyrrol-Ring umfasst, der mit einer Oxadiazol-Einheit verschmolzen ist. Diese Verbindung ist aufgrund ihrer möglichen biologischen Aktivitäten und ihrer Rolle als Zwischenprodukt bei der Synthese komplexerer Moleküle von Interesse.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid umfasst in der Regel mehrere Schritte. Ein üblicher Ansatz beginnt mit der Herstellung des Hexahydro-Furo-Pyrrol-Ringsystems, gefolgt von der Einführung der Oxadiazol-Gruppe. Die Reaktionsbedingungen umfassen oft die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrolle, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen beinhalten, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the hexahydro-furo-pyrrol ring system, followed by the introduction of the oxadiazole group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen: rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.
Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, wobei oft spezifische Reagenzien und Bedingungen verwendet werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Häufige Reagenzien sind Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) und Natriumborhydrid (NaBH4).
Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole).
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Alkohole oder Ketone ergeben, während die Reduktion Alkane oder Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
Chemie: In der Chemie wird rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet. Es kann ein Baustein für die Entwicklung neuer Materialien oder Arzneimittel sein.
Biologie: In der Biologie kann diese Verbindung in Studien verwendet werden, um ihre Wechselwirkungen mit biologischen Molekülen wie Proteinen oder Nukleinsäuren zu verstehen. Es kann als Sonde dienen, um biochemische Pfade zu untersuchen oder als potenzieller Leitstoff in der Arzneimittelforschung.
Medizin: In der Medizin kann rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid potenzielle therapeutische Anwendungen haben. Die Forschung kann sich auf seine Wirksamkeit und Sicherheit als Arzneimittelkandidat für die Behandlung verschiedener Krankheiten konzentrieren.
Industrie: In der Industrie kann diese Verbindung bei der Produktion von Spezialchemikalien, Agrochemikalien oder als Bestandteil in fortschrittlichen Materialien verwendet werden. Seine einzigartige Struktur kann dem Endprodukt wünschenswerte Eigenschaften verleihen.
Wirkmechanismus
Der Wirkmechanismus von rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine umfassen, die eine Rolle in biologischen Prozessen spielen. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen in ihrer Aktivität oder Funktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem biologischen Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It can be a building block for the development of new materials or pharmaceuticals.
Biology: In biology, this compound may be used in studies to understand its interactions with biological molecules, such as proteins or nucleic acids. It can serve as a probe to investigate biochemical pathways or as a potential lead compound in drug discovery.
Medicine: In medicine, this compound may have potential therapeutic applications. Research may focus on its efficacy and safety as a drug candidate for treating various diseases.
Industry: In industry, this compound can be used in the production of specialty chemicals, agrochemicals, or as a component in advanced materials. Its unique structure may impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- rac-(3aR,6aS)-Hexahydro-1H-furo[3,4-c]pyrrol-1-on-Hydrochlorid
- rac-5-[(3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazol-Hydrochlorid
- rac-3-{5-[(3aR,6aR)-Octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridin
Einzigartigkeit: rac-5-[(3aR,6aR)-Hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amin-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Kombination aus Hexahydro-Furo-Pyrrol-Ring und Oxadiazol-Einheit. Diese Struktur verleiht eindeutige chemische und biologische Eigenschaften, die in ähnlichen Verbindungen möglicherweise nicht vorhanden sind.
Eigenschaften
Molekularformel |
C8H13ClN4O2 |
|---|---|
Molekulargewicht |
232.67 g/mol |
IUPAC-Name |
5-[(3aR,6aR)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m1./s1 |
InChI-Schlüssel |
LKIJTSNNTGVWKL-KPSHTFFOSA-N |
Isomerische SMILES |
C1[C@@H]2COC[C@@]2(CN1)C3=NN=C(O3)N.Cl |
Kanonische SMILES |
C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-[(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride](/img/structure/B11820356.png)



![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)


![2-cyano-3-(dimethylamino)-N-[(4-methylphenyl)methyl]prop-2-enamide](/img/structure/B11820397.png)
![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)


![2-[4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonic acid](/img/structure/B11820452.png)
![Endo-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B11820460.png)
